molecular formula C6H8O5 B14450925 5-Hydroxy-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 75307-59-4

5-Hydroxy-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B14450925
CAS No.: 75307-59-4
M. Wt: 160.12 g/mol
InChI Key: SNJAIDWCSZHCQF-UHFFFAOYSA-N
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Description

5-Hydroxy-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound with the molecular formula C6H8O5. It is a derivative of Meldrum’s acid, which is known for its utility in organic synthesis due to its high reactivity and stability. This compound features a heterocyclic core with four carbon atoms and two oxygen atoms, making it a versatile intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2,2-dimethyl-1,3-dioxane-4,6-dione can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert it into other useful intermediates.

    Substitution: It can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution Reactions: These often involve halogenating agents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

The major products formed from these reactions vary widely but can include carboxylic acids, alcohols, and halogenated compounds, depending on the specific reaction conditions.

Scientific Research Applications

5-Hydroxy-2,2-dimethyl-1,3-dioxane-4,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-Hydroxy-2,2-dimethyl-1,3-dioxane-4,6-dione exerts its effects involves the formation of reactive intermediates that can participate in various chemical reactions. The compound can easily lose a hydrogen ion from the methylene group in the ring, creating a double bond and a negative charge on the corresponding oxygen. This anion is stabilized by resonance, making it highly reactive and capable of undergoing further transformations .

Properties

CAS No.

75307-59-4

Molecular Formula

C6H8O5

Molecular Weight

160.12 g/mol

IUPAC Name

5-hydroxy-2,2-dimethyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C6H8O5/c1-6(2)10-4(8)3(7)5(9)11-6/h3,7H,1-2H3

InChI Key

SNJAIDWCSZHCQF-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)O)C

Origin of Product

United States

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